molecular formula C17H18N2O4 B2938361 (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 317374-47-3

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No. B2938361
CAS RN: 317374-47-3
M. Wt: 314.341
InChI Key: ZWHRPRBKIDKZCY-PKNBQFBNSA-N
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Description

“(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a nitrophenyl group, which is a phenyl ring (a type of aromatic ring) with a nitro group (-NO2) attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring and the nitrophenyl group. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon of the double bond being on opposite sides .


Chemical Reactions Analysis

Furan compounds are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions . The nitro group is deactivating and meta-directing, meaning it makes the phenyl ring less reactive and directs incoming groups to the meta position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan rings are polar due to the oxygen atom, and nitro groups are also highly polar . This could affect the compound’s solubility, boiling point, and other physical properties.

Scientific Research Applications

Stereoselective Synthesis of Amino Acid Derivatives

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, though not directly mentioned, is related to compounds used in the synthesis of amino acid derivatives. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan has been utilized to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are valuable for constructing β-peptides (Masesane & Steel, 2004).

Reduction Studies in Biochemical Reactions

Reduction products of similar nitrofuran derivatives have been studied, such as nitrofurazone and AF-2, involving milk xanthine oxidase and rat liver microsomes. These studies are crucial for understanding the biochemical reactions and pathways of similar compounds (Tatsumi, Kitamura & Yoshimura, 1976).

Antibacterial Activity Studies

Research has focused on the antibacterial properties of related 5-nitro-2-furan-acrylamide derivatives. These studies contribute to the development of new, more effective and stable antibacterial agents (Niwa, Hajimu, Tanabe & Masato, 2007).

Polymerization Research

The compound is chemically similar to acrylamides used in polymerization studies. For instance, a novel acrylamide monomer with diethylamino ethyl groups has been synthesized for thermoresponsive homopolymers, demonstrating the compound's relevance in materials science (Jiang, Feng, Lu & Huang, 2014).

Viral Enzymatic Activity Inhibition

A structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of the SARS coronavirus helicase. This highlights the potential of such compounds in antiviral research (Lee, Cho, Ahn, Jung & Jeong, 2017).

Food Safety and Toxicology

Related acrylamide derivatives have been studied in the context of food safety, focusing on their formation during food processing and their potential toxic effects (Friedman, 2003).

Future Directions

The future directions for this compound would depend on its potential applications. Furan compounds are found in many pharmaceuticals and are also used in the synthesis of polymers . The nitrophenyl group is often used in the synthesis of dyes .

properties

IUPAC Name

(E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRPRBKIDKZCY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

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